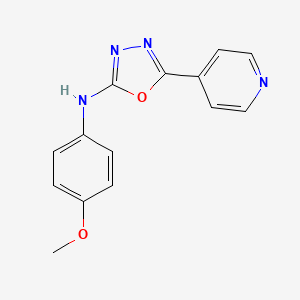
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, also known as MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPO belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
Antimicrobial and Anticancer Properties
- Compounds including N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine have demonstrated significant antimicrobial and anticancer properties. In a study, similar oxadiazole analogs showed notable antiproliferative activity against various human cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. Specifically, one of the compounds exhibited high selectivity towards non-small cell lung cancer and displayed potent growth inhibition in assays. These compounds also demonstrated substantial antibacterial and antifungal activities (Ahsan & Shastri, 2015).
Antibacterial Activity
- Another study synthesized oxadiazole derivatives, including those related to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, and evaluated their antibacterial activity. The results demonstrated that many of the synthesized compounds had significant antibacterial properties, suggesting potential use as antibacterial candidate drugs (Hu et al., 2005).
Anticancer Potential
- Further research on similar oxadiazole analogs has shown promising antiproliferative effects against a range of cancer cell lines. Some compounds have demonstrated higher effectiveness than standard cancer drugs, highlighting their potential as anticancer agents. These studies also include assessments of the compounds' free radical scavenging activity and interactions with cancer-related enzymes (Ahsan et al., 2018).
Electrochromic and Optoelectronic Properties
- Oxadiazole derivatives, including those similar to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine, have been used in the development of organic light-emitting diodes (LEDs). These compounds serve as efficient hole-blocking materials, contributing to the improved performance of LEDs. Their electrochromic and optoelectronic properties make them suitable for various electronic applications (Wang et al., 2001).
Antitubercular Activity
- In a study focused on oxadiazole derivatives, compounds similar to N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine were synthesized and evaluated for their anti-tubercular activity. The results indicated high efficacy against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Raval et al., 2014).
properties
IUPAC Name |
N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-19-12-4-2-11(3-5-12)16-14-18-17-13(20-14)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBQBSHDWWVHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

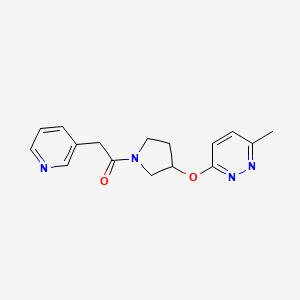
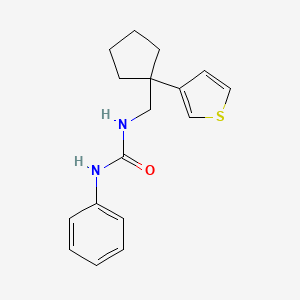
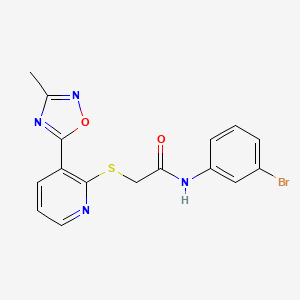

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)
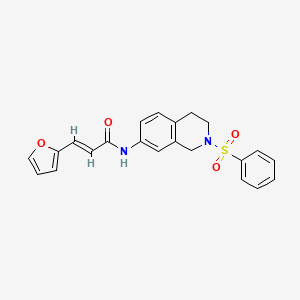
![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)
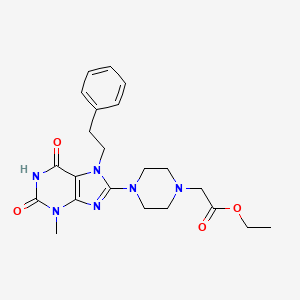
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2739369.png)
![Methyl 2-[1-(6-cyclopropylpyridazin-3-yl)piperidine-3-amido]-1,3-thiazole-4-carboxylate](/img/structure/B2739372.png)
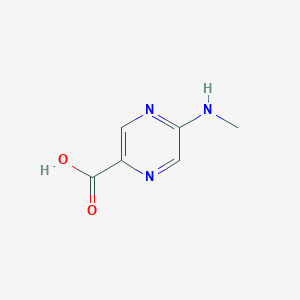
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2739375.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2739377.png)